Pentamethylene dipropionate
Description
Pentamethylene dipropionate, a compound hypothetically structured with a five-carbon (pentamethylene) backbone and two propionate ester groups, is theorized to have applications in polymer chemistry, pharmaceuticals, and material science. For instance, "pentamethylene" often refers to a five-carbon chain (e.g., 1,5-pentamethylene diisocyanate, PDI) , while "dipropionate" is associated with esterified propionic acid groups, as seen in corticosteroids like betamethasone dipropionate . This article synthesizes data from related compounds to infer properties and applications of this compound.
Properties
CAS No. |
10025-09-9 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
5-propanoyloxypentyl propanoate |
InChI |
InChI=1S/C11H20O4/c1-3-10(12)14-8-6-5-7-9-15-11(13)4-2/h3-9H2,1-2H3 |
InChI Key |
GYZVZBFSJCVIDL-UHFFFAOYSA-N |
SMILES |
CCC(=O)OCCCCCOC(=O)CC |
Canonical SMILES |
CCC(=O)OCCCCCOC(=O)CC |
Other CAS No. |
10025-09-9 |
Synonyms |
Dipropionic acid 1,5-pentanediyl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Similarities
Key Findings
| Property | PDI | HDI |
|---|---|---|
| Carbon Chain Length | 5 | 6 |
| Melting Point (°C) | ~45 | ~ -67 (liquid at RT) |
| Biobased Potential | High (from cadaverine) | Low (petroleum-derived) |
| Polyurethane Flexibility | Moderate | High |
PDI exhibits comparable mechanical properties to HDI but with enhanced sustainability. The shorter chain may reduce flexibility in polymers but improves biodegradability .
Comparison with Betamethasone Dipropionate
Pharmaceutical Context
Betamethasone dipropionate, a corticosteroid with two propionate esters, is used topically for anti-inflammatory effects. While structurally distinct from pentamethylene dipropionate, its dipropionate moiety offers insights into ester functionality.
Efficacy Data
| Parameter | Betamethasone Dipropionate | Minoxidil |
|---|---|---|
| Efficacy in Alopecia | 74% (N=100) | 42% (N=100) |
| Mechanism | Anti-inflammatory | Vasodilation |
| Formulation Stability | High (oil-in-water emulsion) | Moderate |
Betamethasone dipropionate outperforms minoxidil in hair regrowth, attributed to its potent anti-inflammatory action and optimized delivery systems .
Role of Pentamethylene Spacers in Liquid Crystals
Pentamethylene spacers are critical in liquid crystal (LC) design. For example:
- Dimesogenic Compounds : Pentamethylene spacers enhance mesophase formation by balancing rigidity and flexibility. LC phases are more stable with pentamethylene linkers than shorter (tetramethylene) or longer (decamethylene) chains .
- Trimesogenic Compounds : A study showed that pentamethylene spacers linked to a central benzene core enable enantiotropic nematic phases, absent in analogs with even-parity spacers .
Comparison with Other Dipropionate Esters
Dimethylol propionic acid (DMPA), used in polyurethane dispersions, highlights the role of propionate groups in polymer chemistry:
- DMPA vs. This compound: DMPA acts as a crosslinker in waterborne polyurethanes, while this compound (hypothetically) could serve as a monomer. Adjusting the NCO/OH ratio in DMPA-based systems improves mechanical properties, a strategy applicable to this compound derivatives .
Q & A
Q. What are the established synthesis pathways for pentamethylene dipropionate, and how can their reproducibility be validated?
- Methodological Answer : Synthesis typically involves esterification reactions between diols and propionic acid derivatives. To ensure reproducibility:
- Use standardized protocols for stoichiometric ratios, catalysts (e.g., sulfuric acid), and temperature control.
- Validate purity via NMR (for structural confirmation) and HPLC (for quantitative analysis).
- Document deviations (e.g., solvent choice, reaction time) to identify critical parameters .
- Cross-reference patent methodologies (e.g., esterification under inert atmospheres) for optimization .
Q. What analytical techniques are most effective for characterizing this compound’s physicochemical properties?
- Methodological Answer :
- Structural Analysis : NMR spectroscopy (¹H and ¹³C) to confirm ester linkages and backbone integrity.
- Purity Assessment : GC-MS or HPLC with UV detection to quantify impurities.
- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds.
- Report instrument settings (e.g., column type, flow rate) to enable replication .
Q. How can researchers design stability studies to assess this compound under varying environmental conditions?
- Methodological Answer :
- Use factorial design to test temperature, humidity, and light exposure (e.g., 25°C/60% RH vs. 40°C/75% RH).
- Sample at intervals (e.g., 0, 3, 6 months) and analyze degradation products via LC-MS.
- Include control batches stored in inert conditions for baseline comparison .
Advanced Research Questions
Q. How can conflicting data on this compound’s reactivity in polar vs. non-polar solvents be resolved?
- Methodological Answer :
- Conduct systematic solvent-screening experiments using a Design of Experiments (DoE) approach.
- Measure reaction kinetics (e.g., via in-situ FTIR) to compare activation energies.
- Replicate studies from literature with identical parameters (e.g., solvent purity, agitation speed) to isolate variables .
- Use meta-analysis to identify trends in published data, addressing outliers through statistical rigor (e.g., Grubbs’ test) .
Q. What computational models are suitable for predicting this compound’s behavior in novel reaction systems?
- Methodological Answer :
- Employ density functional theory (DFT) to simulate esterification energetics and transition states.
- Validate models against experimental data (e.g., reaction yields, byproduct profiles).
- Integrate molecular dynamics (MD) simulations to study solvent interactions.
- Use software like Gaussian or COMSOL for reproducibility, ensuring code and parameters are openly shared .
Q. How can researchers optimize catalytic systems for this compound synthesis while minimizing side reactions?
- Methodological Answer :
- Screen heterogeneous vs. homogeneous catalysts (e.g., zeolites vs. p-toluenesulfonic acid) using high-throughput robotic platforms.
- Monitor reaction progress in real-time via inline spectroscopy (e.g., Raman).
- Apply response surface methodology (RSM) to model interactions between catalyst concentration, temperature, and yield .
Q. What strategies address reproducibility challenges in scaling this compound synthesis from lab to pilot plant?
- Methodological Answer :
- Perform kinetic and thermodynamic profiling at small scale to identify scale-sensitive parameters (e.g., heat transfer, mixing efficiency).
- Use dimensionless numbers (e.g., Reynolds, Damköhler) to maintain process similarity during scale-up.
- Partner with engineering teams to validate pilot batches using identical analytical protocols .
Methodological Frameworks for Research Design
Q. How should researchers formulate hypothesis-driven questions for studying this compound’s applications?
- Methodological Answer :
- Use the PICO framework: Define P opulation (e.g., reaction systems), I ntervention (e.g., catalytic modification), C omparison (e.g., traditional methods), and O utcome (e.g., yield improvement).
- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .
Q. What ethical and documentation standards are critical when publishing this compound research?
- Methodological Answer :
- Disclose all synthetic procedures, including failed attempts, to aid reproducibility.
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for datasets.
- Include conflict-of-interest statements and funding sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
